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molecular formula C19H12F6O B1630947 Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one CAS No. 103836-71-1

Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one

Cat. No. B1630947
M. Wt: 370.3 g/mol
InChI Key: OIUBVYQZMUKRRF-YDWXAUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04521629

Procedure details

A solution of 4-trifluoromethylbenzaldehyde (64.2 g; 0.369 mol) in heptane (70 ml) is stirred under a nitrogen atmosphere, then sodium hydroxide (15 g; 10% aq), water (30 g), and bis(2-hydroxyethyl)tallowamine N-oxide (6 g) are added. Next a solution of acetone (10.7 g; 0.184 mol) in heptane (30 ml) is added at 25° C. to 35° C. over a period of two hours. The resulting slurry is then stirred for two hours at 25° C. to 30° C. Concentrated hydrochloric acid (9.4 ml) and isopropyl alcohol (48 ml) are then added and the mixture heated at reflux for 1.5 hours, and is then cooled to 20° C. The solid is filtered, washed with heptane (40 ml) and water, and is dried to afford 54.5 g of 99.9% pure title product (yield: 79.1%), mp 153° C. to 155° C.
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis(2-hydroxyethyl)tallowamine N-oxide
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
9.4 mL
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Four
Yield
79.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[OH-].[Na+].[CH3:15][C:16]([CH3:18])=[O:17].Cl>CCCCCCC.C(O)(C)C.O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH:15][C:16](=[O:17])[CH:18]=[CH:7][C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:11])[F:12])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
64.2 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
bis(2-hydroxyethyl)tallowamine N-oxide
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
10.7 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
9.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
48 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting slurry is then stirred for two hours at 25° C. to 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with heptane (40 ml) and water
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=CC(C=CC1=CC=C(C=C1)C(F)(F)F)=O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04521629

Procedure details

A solution of 4-trifluoromethylbenzaldehyde (64.2 g; 0.369 mol) in heptane (70 ml) is stirred under a nitrogen atmosphere, then sodium hydroxide (15 g; 10% aq), water (30 g), and bis(2-hydroxyethyl)tallowamine N-oxide (6 g) are added. Next a solution of acetone (10.7 g; 0.184 mol) in heptane (30 ml) is added at 25° C. to 35° C. over a period of two hours. The resulting slurry is then stirred for two hours at 25° C. to 30° C. Concentrated hydrochloric acid (9.4 ml) and isopropyl alcohol (48 ml) are then added and the mixture heated at reflux for 1.5 hours, and is then cooled to 20° C. The solid is filtered, washed with heptane (40 ml) and water, and is dried to afford 54.5 g of 99.9% pure title product (yield: 79.1%), mp 153° C. to 155° C.
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis(2-hydroxyethyl)tallowamine N-oxide
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
9.4 mL
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Four
Yield
79.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[OH-].[Na+].[CH3:15][C:16]([CH3:18])=[O:17].Cl>CCCCCCC.C(O)(C)C.O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH:15][C:16](=[O:17])[CH:18]=[CH:7][C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:11])[F:12])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
64.2 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
bis(2-hydroxyethyl)tallowamine N-oxide
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
10.7 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
9.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
48 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting slurry is then stirred for two hours at 25° C. to 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with heptane (40 ml) and water
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=CC(C=CC1=CC=C(C=C1)C(F)(F)F)=O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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